molecular formula C13H10N2 B14375778 2-Methyl-3-(pyridin-2-yl)benzonitrile CAS No. 89930-05-2

2-Methyl-3-(pyridin-2-yl)benzonitrile

Cat. No.: B14375778
CAS No.: 89930-05-2
M. Wt: 194.23 g/mol
InChI Key: UGHCGCHTKPDZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(pyridin-2-yl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with a methyl group, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyridin-2-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzonitrile and 2-bromopyridine.

    Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is employed to couple the 2-methylbenzonitrile with 2-bromopyridine. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or DMF.

    Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Products may include 2-methyl-3-(pyridin-2-yl)benzaldehyde or 2-methyl-3-(pyridin-2-yl)benzoic acid.

    Reduction: The major product is 2-methyl-3-(pyridin-2-yl)benzylamine.

    Substitution: Various substituted derivatives of the original compound can be formed depending on the reagents used.

Scientific Research Applications

2-Methyl-3-(pyridin-2-yl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be employed in the study of biological pathways and as a probe in biochemical assays.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various binding interactions, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound is similar in structure but contains additional functional groups that may enhance its biological activity.

    2-[[(3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl)methyl]sulfanyl]-1H-benzimidazole:

Uniqueness

2-Methyl-3-(pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a nitrile group, a pyridine ring, and a methyl-substituted benzene ring makes it a versatile compound for various applications.

Properties

CAS No.

89930-05-2

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

2-methyl-3-pyridin-2-ylbenzonitrile

InChI

InChI=1S/C13H10N2/c1-10-11(9-14)5-4-6-12(10)13-7-2-3-8-15-13/h2-8H,1H3

InChI Key

UGHCGCHTKPDZEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.